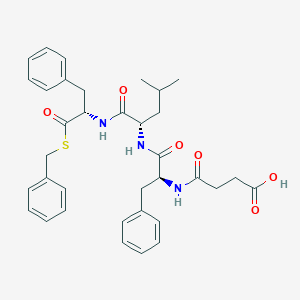
Suc-Phe-Leu-Phe-SBzl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Suc-Phe-Leu-Phe-SBzl, also known as this compound, is a useful research compound. Its molecular formula is C35H41N3O6S and its molecular weight is 631.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Peptide Synthesis
Overview : Suc-Phe-Leu-Phe-SBzl serves as a valuable building block in peptide synthesis. Its structure allows for the incorporation of non-canonical amino acids into peptides, enhancing the diversity of peptide libraries used in research and therapeutic applications.
Key Findings :
- The compound is utilized in the synthesis of peptides that can mimic natural proteins, facilitating studies on protein interactions and functions.
- Researchers have successfully employed this compound in the development of peptide-based drugs targeting specific biological pathways.
Drug Development
Overview : The unique structure of this compound allows for the design of peptide-based therapeutics. It has been particularly noted for its role in enhancing the efficacy of treatments by targeting specific cellular pathways.
Key Findings :
- Studies have demonstrated its effectiveness in developing inhibitors for various proteases, which are crucial in disease mechanisms.
- The compound has been explored as a potential therapeutic agent in cancer treatment by modulating immune responses.
Biochemical Research
Overview : In biochemical research, this compound is employed to study enzyme activities and protein interactions, providing insights into cellular mechanisms.
Key Findings :
- It has been used as a substrate to elucidate the specificity and activity of various proteases.
- The compound aids researchers in understanding how proteins interact at a molecular level, which is vital for drug design.
Cosmetic Formulations
Overview : The cosmetic industry has begun incorporating this compound into formulations due to its potential benefits in skin repair and anti-aging.
Key Findings :
- Preliminary studies suggest that the compound may enhance skin barrier function and promote collagen synthesis.
- Its inclusion in skincare products aims to provide anti-aging benefits by improving skin elasticity.
Diagnostic Tools
Overview : this compound is also being explored for use in diagnostic assays, aiding in the detection of diseases through peptide-based markers.
Key Findings :
- It can be utilized to develop assays that detect specific biomarkers associated with various diseases.
- The compound's specificity allows it to serve as a reliable tool for early diagnosis and monitoring disease progression.
Case Study 1: Peptide Therapeutics Development
A recent study investigated the efficacy of this compound-derived peptides in targeting cancer cells. Researchers found that these peptides significantly enhanced cytotoxicity against tumor cells while sparing normal cells, indicating their potential as targeted cancer therapies.
Case Study 2: Biochemical Mechanism Elucidation
In another study focused on enzyme kinetics, this compound was utilized to determine the catalytic efficiency of a newly identified protease from human tissues. The results provided insights into the enzyme's role in cellular processes and its potential implications for therapeutic interventions.
属性
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-benzylsulfanyl-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N3O6S/c1-24(2)20-28(37-34(43)29(21-25-12-6-3-7-13-25)36-31(39)18-19-32(40)41)33(42)38-30(22-26-14-8-4-9-15-26)35(44)45-23-27-16-10-5-11-17-27/h3-17,24,28-30H,18-23H2,1-2H3,(H,36,39)(H,37,43)(H,38,42)(H,40,41)/t28-,29-,30-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWLDLIMIAPKLW-DTXPUJKBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)SCC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)SCC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














